(s)-4-(1-Aminoethyl)-2-chlorophenol
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Overview
Description
(s)-4-(1-Aminoethyl)-2-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a chlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Aminoethyl)-2-chlorophenol can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides to convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product. The use of biocatalysts, such as engineered transaminases, is also common in industrial settings due to their ability to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Aminoethyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(s)-4-(1-Aminoethyl)-2-chlorophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (s)-4-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorophenol ring can participate in π-π interactions and hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (s)-3-(1-Aminoethyl)phenol
- (s)-3-(1-Aminoethyl)aniline
- (s)-3-Hydroxy-α-methylbenzylamine
Uniqueness
(s)-4-(1-Aminoethyl)-2-chlorophenol is unique due to the presence of both an aminoethyl group and a chlorophenol ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and synthetic organic chemistry. The stereochemistry of the compound also plays a crucial role in its activity and selectivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
FJYAUFCFHMTVBY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)O)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
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